2-Fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10(2)17(12-4-7-19-8-5-12)14(18)11-3-6-16-13(15)9-11/h3,6,9-10,12H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWQJKUIKAMQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-(oxan-4-yl)-N-propan-2-ylpyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 2648939-12-0 |
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.2 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom in the pyridine ring enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules. These interactions can modulate the activity of various enzymes and receptors, leading to significant biological effects, including:
- Inhibition of Receptor Tyrosine Kinases (RTKs): The compound has shown potential as a dual inhibitor of c-Met and VEGFR-2, both of which are critical in tumor growth and angiogenesis. In vitro studies indicate that certain derivatives exhibit IC50 values as low as 0.11 μM for c-Met and 0.19 μM for VEGFR-2, suggesting strong inhibitory potency .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays:
- Cell Proliferation Assays: Compounds derived from this compound demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
- Molecular Docking Studies: Docking simulations have suggested that the compound binds effectively at the ATP-binding sites of c-Met and VEGFR-2, which is crucial for their activation and subsequent signaling pathways involved in cancer progression .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for various enzymes involved in metabolic pathways:
- Cytochrome P450 Enzymes: Preliminary studies indicate potential inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism. This could have implications for drug-drug interactions when used therapeutically.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies: Animal models have been employed to assess the anti-tumor efficacy of this compound. Results indicated a reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
- Toxicological Assessments: Toxicity studies reveal that the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed during preclinical trials.
Q & A
Q. How to design a fragment-based drug discovery (FBDD) campaign using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
